molecular formula C30H41FO7 B13856592 Triamcinolone Hexacetonide-13CD3

Triamcinolone Hexacetonide-13CD3

Cat. No.: B13856592
M. Wt: 536.7 g/mol
InChI Key: TZIZWYVVGLXXFV-KEECISBMSA-N
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Description

Triamcinolone Hexacetonide-13CD3 is a synthetic glucocorticoid corticosteroid. It is a deuterated form of Triamcinolone Hexacetonide, which is commonly used for its anti-inflammatory properties. This compound is particularly significant in medical and scientific research due to its enhanced stability and unique isotopic labeling, which allows for more precise tracking in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triamcinolone Hexacetonide-13CD3 involves the incorporation of deuterium atoms into the molecular structure of Triamcinolone HexacetonideThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone Hexacetonide-13CD3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Triamcinolone Hexacetonide-13CD3 has a wide range of scientific research applications:

Mechanism of Action

Triamcinolone Hexacetonide-13CD3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes. The compound also inhibits the activity of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the production of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triamcinolone Hexacetonide-13CD3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and elimination is crucial .

Properties

Molecular Formula

C30H41FO7

Molecular Weight

536.7 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4,4,4-trideuterio-3,3-dimethyl(413C)butanoate

InChI

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1/i1+1D3

InChI Key

TZIZWYVVGLXXFV-KEECISBMSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(C)(C)CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C

Origin of Product

United States

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